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3-Methyl-1,2,4-thiadiazol-5(2H)-one

Cat. No.: B13106339
M. Wt: 116.14 g/mol
InChI Key: VVCKHHJMPOIXAQ-UHFFFAOYSA-N
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Description

Historical Overview of 1,2,4-Thiadiazole (B1232254) Chemistry

The journey of 1,2,4-thiadiazole chemistry began in the 19th century, with the first description of the 1,2,4-thiadiazole ring system dating back to 1821. isres.org However, it was not until 1955 that the synthesis and characterization of this heterocyclic core were more firmly established. isres.org For a considerable period, the 1,2,4-thiadiazole core was primarily a subject of synthetic curiosity. A significant milestone was reached in 1980 with the discovery of the first natural product containing a 1,2,4-thiadiazole moiety, a cytotoxic compound named Dendrodoin, which was isolated from a marine tunicate. isres.org This discovery spurred further interest in the biological activities of this class of compounds. More recently, in 2013, other natural products containing this scaffold, polycarpathiamines A and B, were isolated from the ascidian Polycarpa aurata. uni.lu

Importance of 1,2,4-Thiadiazole Scaffolds in Organic and Medicinal Chemistry Research

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its diverse and significant biological activities. mdpi.commdpi.com Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antihypertensive effects. isres.orgmdpi.comnih.gov This versatility has made them attractive candidates for drug design and development. mdpi.com

In the realm of organic synthesis, 1,2,4-thiadiazoles serve as important intermediates and building blocks for the construction of more complex molecules. google.com A variety of synthetic methods have been developed for the preparation of 1,2,4-thiadiazole derivatives, ranging from classical cyclization reactions to more modern, environmentally friendly approaches. mdpi.com The stability of the 1,2,4-thiadiazole ring, attributed to its aromatic character, makes it a reliable component in molecular design. isres.org

The utility of this scaffold extends beyond medicine into agriculture, where derivatives have been investigated as herbicides and fungicides, and into materials science. mdpi.comresearchgate.net

Structural Relationship of 3-Methyl-1,2,4-thiadiazol-5(2H)-one to Other Heterocyclic Systems

The structure of this compound is part of a larger family of five-membered heterocyclic rings that are fundamental in chemistry and biology. Its structural significance can be understood through the concept of bioisosterism, where the substitution of an atom or a group of atoms with another broadly similar atom or group results in a new molecule with similar biological properties.

The 1,2,4-thiadiazole ring is a bioisostere of the 1,2,4-oxadiazole (B8745197) ring, where a sulfur atom replaces an oxygen atom. nih.govrsc.org This substitution can lead to changes in properties such as polarity and metabolic stability. rsc.org Similarly, it shares structural similarities with its regioisomer, the 1,3,4-thiadiazole (B1197879) ring. nih.gov The arrangement of nitrogen and sulfur atoms in the 1,2,4-thiadiazole ring also imparts a resemblance to the ubiquitous pyrimidine (B1678525) moiety, a six-membered heterocyclic ring. isres.org

The "-5(2H)-one" designation in this compound indicates the presence of a carbonyl group at the 5-position and a hydrogen atom on one of the nitrogen atoms, leading to a keto tautomeric form. This compound can exist in equilibrium with its enol tautomer, 3-methyl-1,2,4-thiadiazol-5-ol. This tautomerism is a key feature influencing its chemical reactivity and interactions with biological targets.

Scope of Academic Research on this compound

While direct academic research focusing exclusively on this compound is not extensively documented under this specific name, a significant body of research exists on its closely related derivatives and synthetic precursors. This research highlights its importance as a key intermediate in the synthesis of pharmacologically active compounds and agrochemicals.

For instance, the closely related compound 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) is a crucial intermediate in the synthesis of pharmaceutical compounds like fezolinetant, a selective antagonist of the NK-3 receptor. google.com The synthesis of this carbohydrazide (B1668358), and its deuterated forms, is the subject of patent applications, underscoring its industrial relevance. google.com

Furthermore, research on 5-amino-3-methyl-1,2,4-thiadiazole (B102305), another closely related structure, has shown its potential as a pesticide and its use in the development of medicinally important enzyme inhibitors and cephalosporin (B10832234) antibiotics. mdpi.comresearchgate.net The synthesis and structural characterization of this amino derivative have been reported, providing valuable spectroscopic and crystallographic data for this class of compounds. mdpi.comresearchgate.net

The academic interest in these related compounds suggests that the core structure of 3-Methyl-1,2,4-thiadiazole is a valuable scaffold for the development of new molecules with potential applications in both medicine and agriculture.

Compound Data

Below are tables detailing some of the properties and identifiers for compounds related to this article.

Physicochemical Properties of 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid

Property Value
Molecular Formula C4H4N2O2S
Molar Mass 144.15 g/mol
IUPAC Name 3-methyl-1,2,4-thiadiazole-5-carboxylic acid
InChIKey XXFNWMYNGDPHGX-UHFFFAOYSA-N
CAS Number 859536-45-1

Data sourced from PubChem CID 23145596 nih.gov

Physicochemical Properties of 3-methyl-1,2,4-thiadiazole-5-carbaldehyde

Property Value
Molecular Formula C4H4N2OS
Molar Mass 128.15 g/mol
IUPAC Name 3-methyl-1,2,4-thiadiazole-5-carbaldehyde
InChIKey KMRAKSZKICEKLT-UHFFFAOYSA-N
CAS Number 28951153

Data sourced from PubChemLite uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2OS B13106339 3-Methyl-1,2,4-thiadiazol-5(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

3-methyl-4H-1,2,4-thiadiazol-5-one

InChI

InChI=1S/C3H4N2OS/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6)

InChI Key

VVCKHHJMPOIXAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=O)N1

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1,2,4 Thiadiazol 5 2h One and Its Structural Analogues

Cyclization Reactions for the Formation of the 1,2,4-Thiadiazol-5(2H)-one Core

The construction of the 1,2,4-thiadiazol-5(2H)-one ring system is a pivotal step in the synthesis of the target compound and its analogues. Various cyclization strategies have been developed to achieve this, primarily involving the formation of key nitrogen-sulfur and carbon-nitrogen bonds.

Reactions Involving Thiosemicarbazide (B42300) Derivatives

While the direct synthesis of 3-methyl-1,2,4-thiadiazol-5(2H)-one from simple thiosemicarbazide derivatives is not extensively documented in readily available literature, the cyclization of acylthiosemicarbazides is a common route to related thiadiazole structures. Typically, the cyclization of acyl derivatives of thiosemicarbazide can lead to different isomers, such as 1,3,4-thiadiazoles or 1,2,4-triazoles, depending on the reaction conditions. For instance, cyclization in an acidic medium often yields 1,3,4-thiadiazole (B1197879) derivatives, while alkaline conditions tend to favor the formation of 1,2,4-triazole derivatives ptfarm.pl. The specific synthesis of the 1,2,4-thiadiazol-5(2H)-one core from an N-acetylated thiosemicarbazide derivative would require specific reaction conditions that favor the intramolecular cyclization to form the desired five-membered ring with the carbonyl group at position 5. This would likely involve an oxidative cyclization process to facilitate the formation of the S-N bond.

Synthesis from 1,2,4-Thiadiazole-5(4H)-ones via Phosphorus Pentasulfide Treatment and Subsequent Methylation

A notable synthetic pathway to access the 1,2,4-thiadiazol-5(2H)-one scaffold involves the conversion of a precursor 1,2,4-thiadiazole-5(4H)-one. This method utilizes a thionation reaction followed by methylation.

In a key study, 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-ones were treated with phosphorus pentasulfide (P₄S₁₀) to yield the corresponding 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-thiones ekb.egsbq.org.br. This reaction effectively replaces the carbonyl oxygen with a sulfur atom.

Subsequent methylation of the resulting thione provides the S-methyl derivative. For example, methylation of 3-substituted-1,2,4-thiadiazole-5(4H)-thiones with diazomethane (CH₂N₂) has been shown to produce S-methyl derivatives ekb.eg. This two-step process provides a viable route to derivatives of the target compound.

Table 1: Synthesis of 1,2,4-Thiadiazole-5(4H)-thiones from 1,2,4-Thiadiazole-5(4H)-ones

Starting MaterialReagentProductReference
3,4-disubstituted-1,2,4-thiadiazole-5(4H)-oneP₄S₁₀3,4-disubstituted-1,2,4-thiadiazole-5(4H)-thione ekb.egsbq.org.br

Targeted Synthesis of 3-Methyl-1,2,4-thiadiazol-5-carbohydrazide and Deuterated Analogues

The synthesis of 3-methyl-1,2,4-thiadiazol-5-carbohydrazide and its isotopically labeled analogues is crucial for their use as intermediates in the preparation of more complex molecules. Several synthetic routes have been developed, often starting from 5-amino-3-methyl-1,2,4-thiadiazole (B102305) or its precursors.

Sandmeyer Reaction Pathways

The Sandmeyer reaction is a versatile method for converting an amino group on a heterocyclic ring into a variety of other functional groups via a diazonium salt intermediate. This reaction is instrumental in the synthesis of halogenated 3-methyl-1,2,4-thiadiazole derivatives, which are precursors to the desired carbohydrazide (B1668358).

The process begins with the diazotization of 5-amino-3-methyl-1,2,4-thiadiazole. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) . The resulting diazonium salt is then reacted with a copper(I) halide, such as copper(I) bromide (CuBr), to introduce a bromine atom at the 5-position of the thiadiazole ring .

Alternative Sandmeyer conditions have also been reported, including the use of tert-butyl nitrite and iodine for iodination, or potassium iodide and p-toluenesulfonic acid ekb.eg.

Table 2: Sandmeyer Reaction Conditions for Halogenation of 5-Amino-3-methyl-1,2,4-thiadiazole

Amine SubstrateDiazotizing AgentHalogen SourceProductReference
5-Amino-3-methyl-1,2,4-thiadiazoleSodium Nitrite / HBrCopper(I) Bromide5-Bromo-3-methyl-1,2,4-thiadiazole (B1281710)
5-Amino-3-methyl-1,2,4-thiadiazoletert-Butyl NitriteIodine5-Iodo-3-methyl-1,2,4-thiadiazole ekb.eg

Bromine Route for Halogenated Intermediates

An alternative approach to a key intermediate, 5-amino-3-methyl-1,2,4-thiadiazole, involves a direct cyclization reaction. This "bromine route" is particularly useful for the synthesis of both the standard and deuterated analogues.

The synthesis starts with acetamidine or its deuterated counterpart, d₃-acetamidine. This is reacted with bromine and a thiocyanate (B1210189) salt, such as potassium thiocyanate, in the presence of a base like sodium methoxide google.com. This one-pot reaction leads to the formation of 5-amino-3-methyl-1,2,4-thiadiazole or its d₃-methyl analogue. This method is advantageous as it builds the heterocyclic ring and introduces the necessary functional groups in a single step.

Reactions with Sodium Hypochlorite (B82951) and Thiocyanates

A related synthetic strategy for the formation of 5-amino-3-methyl-1,2,4-thiadiazole and its deuterated analogues utilizes sodium hypochlorite (NaOCl). In this method, d₃-acetamidine is first treated with sodium hypochlorite, followed by the addition of a thiocyanate salt . This oxidative cyclization provides the desired 5-amino-3-(methyl-d₃)-1,2,4-thiadiazole. This route offers an alternative to the use of elemental bromine.

Preparation of Related Thiadiazole Derivatives

The synthesis of the 1,2,4-thiadiazole (B1232254) ring system can be achieved through several strategic approaches. These methods often involve the formation of a key nitrogen-sulfur (N–S) bond and allow for the introduction of diverse substituents on the heterocyclic core.

Base-Mediated Intramolecular Dehydrogenative N–S Coupling for 3,5-Disubstituted 1,2,4-Thiadiazoles

A facile and transition-metal-free synthesis for 3,5-disubstituted-1,2,4-thiadiazoles has been developed, which operates effectively at room temperature. researchgate.netnih.gov This protocol involves a base-mediated tandem reaction sequence beginning with the thioacylation of amidines using dithioesters or aryl isothiocyanates in a dimethylformamide (DMF) solvent. researchgate.netnih.gov This is followed by an in situ intramolecular dehydrogenative N–S bond formation of the resulting thioacylamidine intermediates under an inert atmosphere. researchgate.netnih.gov

The reaction is optimized using sodium hydride (NaH) as the base in DMF. researchgate.net A probable mechanism suggests that a carbamoyl anion, generated from the deprotonation of DMF, initiates the radical process. nih.gov This method is notable for its efficiency, yielding good to excellent quantities of unsymmetrically substituted thiadiazoles, which are valuable in pharmaceutical and materials science. researchgate.net

Table 1: Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles via Base-Mediated N–S Coupling researchgate.net

Entry Amidine Dithioester/Isothiocyanate Base/Solvent Product Yield
1 Benzamidine Methyl dithiobenzoate NaH/DMF 3,5-Diphenyl-1,2,4-thiadiazole 92%
2 4-Methoxybenzamidine Methyl dithiobenzoate NaH/DMF 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-thiadiazole 89%
3 4-Chlorobenzamidine Methyl dithiobenzoate NaH/DMF 3-(4-Chlorophenyl)-5-phenyl-1,2,4-thiadiazole 94%
4 Benzamidine Phenyl isothiocyanate NaH/DMF 3-Phenyl-5-anilino-1,2,4-thiadiazole 85%

Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is a primary and general strategy for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. nih.govnih.gov This approach has been realized using a variety of oxidizing agents and conditions, including both traditional chemical oxidants and modern biocatalytic systems. nih.govnih.govresearchgate.net

Green chemistry approaches have been developed, such as an iodine-catalyzed oxidative dimerization that uses molecular oxygen as the terminal oxidant in water. nih.gov This method is applicable to a broad range of substrates, including aryl and alkyl thioamides, as well as thioureas. nih.gov The proposed mechanism begins with the iodination of the sulfur atom of the thioamide. nih.gov

More recently, an environmentally friendly, biocatalytic method has been established that utilizes vanadium-dependent haloperoxidase (VHPO) enzymes. researchgate.netorganic-chemistry.org This enzyme-mediated strategy employs a catalytic amount of a halide salt and uses hydrogen peroxide as the stoichiometric oxidant. researchgate.netorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through two distinct, enzyme-mediated sulfur halogenation events that are critical for the formation of the heterocycle. researchgate.netorganic-chemistry.org Other effective oxidizing agents for this transformation include ceric ammonium nitrate (CAN), 2-iodoxybenzoic acid (IBX), and copper(II) triflate. nih.govmdpi.com

Table 2: Comparison of Methods for Oxidative Dimerization of Thioamides

Method Oxidant/Catalyst Solvent Key Features
Iodine-Catalyzed I₂ / O₂ Water Green, environmentally benign process using molecular oxygen. nih.gov
Biocatalytic Vanadium Haloperoxidase / H₂O₂ Buffer/MeCN Sustainable, enzyme-mediated approach with high chemoselectivity. researchgate.netorganic-chemistry.org
Ceric Ammonium Nitrate CAN Acetonitrile Efficient, high-yielding protocol at room temperature. mdpi.com

Chemoselective Synthesis of 3-Alkyl-5-Aryl-1,2,4-Thiadiazoles via Intermolecular Addition and Intramolecular Oxidative Coupling

A one-pot chemoselective synthesis has been reported for preparing unsymmetrically substituted 3-alkyl-5-aryl-1,2,4-thiadiazoles from readily available starting materials. nih.govresearchgate.net This method is specifically tailored for this substitution pattern. nih.gov

The process involves two sequential steps:

Intermolecular Addition: An initial intermolecular addition of a thioamide to a nitrile is carried out in the presence of aluminum chloride (AlCl₃). nih.gov

Intramolecular Oxidative Coupling: The resulting intermediate undergoes an intramolecular oxidative N–S coupling. This cyclization is mediated by molecular iodine, which serves as the oxidant to form the thiadiazole ring. nih.govresearchgate.net

This protocol allows for the construction of various 1,2,4-thiadiazoles in moderate to good yields and demonstrates a wide tolerance for different functional groups. researchgate.net

Table 3: Key Steps in the Chemoselective Synthesis of 3-Alkyl-5-Aryl-1,2,4-Thiadiazoles nih.govresearchgate.net

Step Reagents Purpose
1 Thioamide, Nitrile, AlCl₃ Intermolecular addition to form N-acylamidine intermediate.

Functionalization of Thiadiazole-Thiones to Thiadiazol-5(2H)-ones

A general and direct synthetic methodology for the conversion of 1,2,4-thiadiazole-5(2H)-thiones to 1,2,4-thiadiazol-5(2H)-ones could not be identified in the reviewed literature. This specific functional group transformation from a thione (C=S) to a ketone (C=O) on the thiadiazole ring is not prominently described in the primary synthetic routes detailed in the search results.

Synthesis of Bis-Thiadiazole Ligands

Bis-thiadiazole compounds, which contain two thiadiazole rings, are significant in coordination chemistry and materials science. organic-chemistry.org A straightforward method for their synthesis involves the functionalization of a pre-formed thiadiazole core.

One effective protocol uses 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) as the starting material and reacts it with various α,ω-dihalogenoalkanes. By carefully controlling the stoichiometry, the reaction can be directed to favor the formation of the disubstituted product. Using a 2:1 ratio of the thiadiazole to the dihalogenoalkane linker is most effective for producing symmetrical bis-thiadiazole ligands in high yields.

Other synthetic strategies have been developed to create more complex bis-thiadiazole structures. These include the cyclization of 1,1′-(hexane-1,6-diyl)bis(3-phenylthiourea) with hydrazonoyl halides to yield bis- nih.govorganic-chemistry.orgorganic-chemistry.orgthiadiazolimines and the palladium-catalyzed C-H direct arylation to produce arylated benzo-bis-thiadiazoles.

Table 4: Synthesis of Symmetrical Bis-Thiadiazoles from 2-Mercapto-5-methyl-1,3,4-thiadiazole

Dihalogenoalkane Linker Thia/Linker Ratio Base Product Yield
Dibromomethane 2:1.1 K₂CO₃ Bis(5-methyl-1,3,4-thiadiazol-2-yl)methane N/A
1,2-Dibromoethane 2:1.1 K₂CO₃ 1,2-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)ethane 69%
1,3-Dibromopropane 2:1.1 K₂CO₃ 1,3-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)propane 73%

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1,2,4 Thiadiazol 5 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. For derivatives of 3-Methyl-1,2,4-thiadiazol-5(2H)-one, a combination of one- and two-dimensional NMR techniques is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a 3-methyl-4-substituted-1,2,4-thiadiazol-5(4H)-one derivative, the methyl protons at the C3 position are expected to appear as a sharp singlet. The chemical shift of this singlet would be influenced by the electronic nature of the substituent at the N4 position. For instance, in a series of N-aryl substituted derivatives, the methyl proton signal would likely resonate in the range of δ 2.0-2.5 ppm. The aromatic protons of the N4-substituent would exhibit complex splitting patterns and chemical shifts characteristic of the substitution on the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound derivatives, the ¹³C NMR spectrum reveals characteristic signals for the carbons of the thiadiazole ring. The carbonyl carbon (C5) is typically observed at a downfield chemical shift, often in the range of δ 177-179 ppm. The C3 carbon, attached to the methyl group, resonates at a significantly different chemical shift, generally between δ 153-156 ppm.

A study on a series of 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-thiadiazole-5(4H)-ones demonstrated the influence of substituents on the chemical shifts of the thiadiazole ring carbons. The chemical shifts for the C3 and C5 carbons were found to be sensitive to the electronic effects of the substituents on the phenyl ring at the C3 position.

Below is an interactive data table summarizing the ¹³C NMR chemical shifts for the C3 and C5 carbons in a series of 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-thiadiazole-5(4H)-ones.

Substituent (at C3-phenyl)δ (C3) (ppm)δ (C5) (ppm)
p-Me155.739178.335
m-Me155.894178.206
H155.651178.173
p-Cl154.476177.965
m-Cl154.142177.795
m-NO₂153.019177.573
p-NO₂153.329177.489

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity between different nuclei and resolving spectral overlap.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a 3-methyl-4-aryl-1,2,4-thiadiazol-5(4H)-one, COSY would be instrumental in assigning the protons of the aryl substituent by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link the methyl proton signal to the C3 carbon of the thiadiazole ring and the aromatic proton signals to their corresponding carbons in the N4-substituent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the methyl protons and the C3 carbon, as well as a correlation to the C5 carbonyl carbon, confirming the core structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, the IR spectrum provides key diagnostic peaks.

A strong absorption band corresponding to the C=O stretching vibration of the ketone group at position 5 is a prominent feature, typically appearing in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by the substituents on the ring. The C=N stretching vibration of the thiadiazole ring is expected to absorb in the 1600-1650 cm⁻¹ region. Additionally, characteristic bands for C-H stretching of the methyl group and any aromatic substituents would be observed. For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C-S stretching vibration of the thiadiazole ring usually gives rise to weaker bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing insights into the molecular structure through fragmentation analysis.

For this compound derivatives, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed under electron ionization (EI) can be diagnostic. A study on the mass spectrometric behavior of 3,4-disubstituted-1,2,4-thiadiazole-5(4H)-ones revealed characteristic fragmentation pathways. Common fragmentation processes could involve the loss of the substituent at the N4 position, cleavage of the thiadiazole ring, and loss of small neutral molecules like CO or N₂. The fragmentation of the thiadiazole ring can lead to the formation of characteristic ions containing sulfur and nitrogen, which aids in the structural confirmation.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

An X-ray crystallographic study of a derivative would confirm the substitution pattern and provide detailed information about the conformation of the substituents relative to the thiadiazole ring. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding (if applicable) and π-π stacking, which are crucial for understanding the solid-state properties of the material. A related structure, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, has been characterized by X-ray crystallography, revealing a planar thiadiazole ring and extensive hydrogen bonding networks in the solid state. This suggests that similar interactions could be important in the crystal packing of this compound derivatives.

Single Crystal X-ray Diffraction for Molecular Geometry

The analysis of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) showed the presence of two distinct but structurally very similar molecules in the asymmetric unit of the crystal lattice. researchgate.net The bond lengths and angles within the 1,2,4-thiadiazole (B1232254) ring are consistent with those of other previously characterized simple 1,2,4-thiadiazoles. researchgate.net The provided data allows for a detailed understanding of the electronic distribution and bonding within the heterocyclic core.

Selected Bond Lengths (Å) for 5-amino-3-methyl-1,2,4-thiadiazole researchgate.net
BondMolecule 1Molecule 2
S(1)-N(2)1.682(1)1.686(1)
N(2)-C(3)1.317(2)1.320(2)
C(3)-N(4)1.374(2)1.369(2)
N(4)-C(5)1.333(2)1.334(2)
C(5)-S(1)1.740(1)1.746(2)
Selected Bond Angles (°) for 5-amino-3-methyl-1,2,4-thiadiazole researchgate.net
AngleMolecule 1Molecule 2
C(5)-S(1)-N(2)92.03(6)91.89(6)
S(1)-N(2)-C(3)107.93(9)107.69(9)
N(2)-C(3)-N(4)119.7(1)120.1(1)
C(3)-N(4)-C(5)109.0(1)108.9(1)
N(4)-C(5)-S(1)111.34(9)111.37(9)

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline phases of a material. It is particularly useful for identifying crystalline compounds, determining phase purity, and analyzing the unit cell parameters of a powdered sample.

As of the current literature, specific powder X-ray diffraction data for this compound or its close derivatives for the purpose of phase characterization has not been reported. Such data would be valuable for quality control in synthesis and for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. The generation of a reference PXRD pattern from a confirmed pure crystalline sample would be a crucial step in the comprehensive characterization of this compound.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The study of hydrogen bonding and other intermolecular interactions is critical for understanding the packing of molecules in the crystal lattice and for predicting physical properties such as melting point and solubility. In the case of 5-amino-3-methyl-1,2,4-thiadiazole, the crystal structure reveals an extensive two-dimensional hydrogen-bonded network. researchgate.net

The amino group at the 5-position and the nitrogen atoms within the thiadiazole ring act as hydrogen bond donors and acceptors, respectively. This leads to the formation of an elaborate layered structure. researchgate.net Each molecule is involved in hydrogen bonds with four neighboring molecules, creating a robust network that contributes to the stability of the crystal. researchgate.net It is plausible that this compound, with its N-H and C=O groups, would also exhibit significant hydrogen bonding, likely forming dimeric structures or extended chains.

Hydrogen Bonding Parameters (Å, °) for 5-amino-3-methyl-1,2,4-thiadiazole researchgate.net
D-H···Ad(D-H)d(H···A)d(D···A)<(DHA)
N(6)-H(6A)···N(14)0.89(2)2.16(2)3.045(2)172(2)
N(6)-H(6B)···N(4)0.89(2)2.18(2)3.061(2)172(2)
N(16)-H(16A)···N(4)0.89(2)2.15(2)3.031(2)171(2)
N(16)-H(16B)···N(12)0.89(2)2.18(2)3.065(2)173(2)

*D = donor atom, A = acceptor atom

Computational Chemistry and Theoretical Studies on 3 Methyl 1,2,4 Thiadiazol 5 2h One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of various chemical compounds, including thiadiazole derivatives.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-Methyl-1,2,4-thiadiazol-5(2H)-one, the planarity of the thiadiazole ring is a key feature. The presence of the methyl group and the exocyclic oxygen atom introduces specific conformational possibilities.

Due to the lack of direct crystallographic or computational data for this compound, we can look at the experimentally determined structure of a closely related compound, 5-Amino-3-methyl-1,2,4-thiadiazole (B102305) , to infer geometric parameters. In a study of this analog, the 1,2,4-thiadiazole (B1232254) ring was found to be essentially planar. researchgate.net The bond lengths and angles within the ring are influenced by the nature of the constituent atoms and their substituents.

The table below presents hypothetical optimized geometrical parameters for this compound, based on typical values for similar heterocyclic systems and data from related compounds. These values would be obtained from DFT calculations, often using a basis set like 6-311++G(d,p).

ParameterPredicted Value
Bond Length (C3-N4)~1.37 Å
Bond Length (N4-C5)~1.33 Å
Bond Length (C5-S1)~1.74 Å
Bond Length (S1-N2)~1.68 Å
Bond Length (N2-C3)~1.32 Å
Bond Length (C5=O)~1.21 Å
Bond Angle (N2-C3-N4)~120°
Bond Angle (C3-N4-C5)~109°
Bond Angle (N4-C5-S1)~111°
Bond Angle (C5-S1-N2)~92°

Note: These are estimated values and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical stability and reactivity.

For 1,3,4-thiadiazole (B1197879) derivatives, it has been observed that these molecules are generally characterized by a significant HOMO-LUMO gap, contributing to their stability. nih.gov In the case of this compound, the HOMO is expected to be localized primarily on the thiadiazole ring, particularly involving the sulfur and nitrogen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the C=O bond and the heterocyclic ring, indicating these as potential sites for nucleophilic attack.

The following table provides hypothetical HOMO and LUMO energy values and the corresponding energy gap for this compound.

OrbitalEnergy (eV)
HOMO~ -7.0 eV
LUMO~ -1.5 eV
Energy Gap (ΔE)~ 5.5 eV

Note: These are estimated values and would vary depending on the computational method and basis set used.

A larger energy gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), prone to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the exocyclic oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. The nitrogen atoms within the ring would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the area around the sulfur atom might show a positive potential, indicating them as potential sites for nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of the bonds. In the context of this compound, NBO analysis would reveal the extent of electron delocalization within the thiadiazole ring, which is crucial for its aromatic character and stability.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to further quantify the reactivity of a molecule. These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.

Ionization Potential (IP) is the energy required to remove an electron from a molecule, and it is related to the HOMO energy (IP ≈ -EHOMO). A lower ionization potential indicates that the molecule is a better electron donor.

Electron Affinity (EA) is the energy released when a molecule accepts an electron, and it is related to the LUMO energy (EA ≈ -ELUMO). A higher electron affinity suggests that the molecule is a better electron acceptor.

Based on the estimated HOMO and LUMO energies, the hypothetical ionization potential and electron affinity for this compound are presented below.

ParameterPredicted Value (eV)
Ionization Potential (IP)~ 7.0 eV
Electron Affinity (EA)~ 1.5 eV

Note: These values are derived from the estimated HOMO and LUMO energies and are for illustrative purposes.

Global Hardness, Softness, and Chemical Potential

Global reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for understanding the stability and reactivity of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is the negative of electronegativity and can be calculated using the energies of the HOMO and LUMO orbitals as follows: μ = (EHOMO + ELUMO) / 2

Global Hardness (η) : Chemical hardness represents the resistance of a molecule to change its electron distribution or undergo deformation. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating high stability and low reactivity. It is calculated as: η = (ELUMO - EHOMO) / 2

Global Softness (S) : Softness is the reciprocal of hardness and indicates a molecule's polarizability and reactivity. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. The formula is: S = 1 / η = 2 / (ELUMO - EHOMO)

No specific published values for the HOMO-LUMO gap, chemical potential, global hardness, or global softness for this compound were found. A future DFT study would be required to calculate these parameters.

Electronegativity and Electrophilicity Index Determination

These parameters further quantify the electronic behavior and reactive nature of a molecule.

Electronegativity (χ) : This is a measure of an atom or molecule's ability to attract electrons. In the context of conceptual DFT, it is the negative of the chemical potential: χ = -μ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as an electrophile. It measures the stabilization in energy when the system acquires additional electronic charge from the environment. The electrophilicity index is calculated using the chemical potential and hardness: ω = μ² / (2η)

Detailed research providing the calculated electronegativity or electrophilicity index for this compound is currently unavailable.

Dipole Moment and Polarizability Investigations

These properties are essential for understanding intermolecular interactions and the behavior of a molecule in an electric field.

Dipole Moment (μ) : The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge. It is a vector quantity and its magnitude is crucial for predicting solubility in polar solvents and interactions with biological receptors. Computational methods like DFT can predict the magnitude and orientation of the dipole moment.

Polarizability (α) : Polarizability describes the tendency of the molecular electron cloud to be distorted by an external electric field. It is a key factor in determining a molecule's response to electromagnetic radiation and its participation in van der Waals interactions.

While computational studies on related heterocyclic systems often report these values, specific theoretical investigations detailing the dipole moment and polarizability of this compound have not been identified in the existing literature.

Theoretical Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

Computational methods are widely used to predict and interpret spectroscopic data. By simulating these spectra, researchers can aid in the structural elucidation of newly synthesized compounds and understand the electronic transitions within the molecule.

Infrared (IR) Spectroscopy : Theoretical IR spectra are typically calculated by performing a frequency analysis on the optimized molecular geometry. The resulting vibrational frequencies and their intensities can be correlated with experimental FT-IR spectra to assign specific absorption bands to functional group vibrations (e.g., C=O, N-H, C-N stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). These theoretical values, when compared to experimental data, are invaluable for confirming the chemical structure and assigning resonances.

UV-Visible (UV-Vis) Spectroscopy : Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. This analysis provides information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π, π → π), which are fundamental to understanding the molecule's photophysical properties.

A comprehensive theoretical study predicting the IR, NMR, and UV-Vis spectra of this compound has not been found. Such a study would be highly beneficial for the unequivocal characterization of this compound.

Structure-Activity Relationship (QSAR) Modeling for Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or a specific physicochemical property.

QSAR models are developed by calculating a range of molecular descriptors (e.g., constitutional, topological, electronic, and quantum chemical) for a series of related compounds. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that predicts the activity based on these descriptors.

For a QSAR study on this compound to be conducted, it would need to be included in a dataset of analogous compounds with measured biological activity. The model would then help identify which of its structural or electronic features are most important for its activity. Currently, no QSAR models specifically developed for or including this compound are available in the literature.

Functionalization and Derivatization Strategies of the 3 Methyl 1,2,4 Thiadiazol 5 2h One Scaffold

Substitution at Nitrogen Atoms within the Thiadiazole Ring

The nitrogen atom at the 2-position (N2) of the 3-methyl-1,2,4-thiadiazol-5(2H)-one ring bears a proton, rendering it nucleophilic and susceptible to substitution reactions. This site is a primary target for functionalization, most commonly through N-alkylation and N-acylation reactions.

In a typical N-alkylation reaction, the thiadiazolone is first treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the N2-H, generating a nucleophilic anion. This anion then readily reacts with an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfate, to yield the corresponding N2-substituted derivative. The choice of solvent and temperature can be optimized to ensure high yields and minimize side reactions.

N-acylation follows a similar principle, where the N2-anion, generated by a base, reacts with an acylating agent like an acyl chloride or anhydride. This reaction introduces an acyl group to the N2 position, forming an N-acyl-1,2,4-thiadiazolone. These reactions are fundamental in expanding the structural diversity of the scaffold. For instance, N-acylation of related amino-thiadiazole scaffolds with reagents like chloroacetyl chloride is a key step in building more complex derivatives. nih.gov

Table 1: General Conditions for N-Substitution Reactions

Reaction TypeReagentsBaseTypical SolventsProduct
N-AlkylationAlkyl Halide (R-X)NaH, K₂CO₃DMF, THF, Acetonitrile2-Alkyl-3-methyl-1,2,4-thiadiazol-5(2H)-one
N-AcylationAcyl Chloride (RCOCl)Pyridine, Et₃NDCM, THF2-Acyl-3-methyl-1,2,4-thiadiazol-5(2H)-one

Modification of the Methyl Group and Other Substituents

The methyl group at the C3 position of the thiadiazole ring is another site for potential derivatization, although it is generally less reactive than the N-H proton. Modification of this group typically requires more specific reaction conditions to activate the C-H bonds.

One plausible strategy is condensation with aromatic aldehydes. In the presence of a strong base, the methyl group can be deprotonated to form a carbanion, which can then attack the carbonyl carbon of an aldehyde in a Claisen-Schmidt-type condensation. This reaction leads to the formation of styryl-substituted thiadiazoles, effectively extending the conjugation of the system.

Another potential modification is halogenation . Under radical conditions, for example using N-bromosuccinimide (NBS) and a radical initiator, the methyl group can be halogenated to form a 3-(halomethyl)-1,2,4-thiadiazole derivative. This halogenated intermediate is a highly versatile precursor for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., amines, alcohols, cyanides).

Furthermore, functional groups at other positions can be manipulated. For example, the related 5-amino-3-methyl-1,2,4-thiadiazole (B102305) can be converted to 5-halo-3-methyl-1,2,4-thiadiazole via a Sandmeyer reaction. google.com This halogenated derivative can then undergo various palladium-catalyzed cross-coupling reactions, such as alkoxycarbonylation, to introduce ester functionalities, which can be further converted to hydrazides. google.com

Synthesis of Fused Heterocyclic Systems Containing the Thiadiazole Moiety

The 3-methyl-1,2,4-thiadiazole scaffold can be used to construct a variety of fused heterocyclic systems, which often exhibit unique chemical and biological properties. This is typically achieved by using a bifunctional thiadiazole derivative that can undergo cyclization with an appropriate reagent.

Imidazo[2,1-b]nih.govresearchgate.netrsc.orgthiadiazoles

The synthesis of imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazoles generally starts from a 2-amino-1,3,4-thiadiazole (B1665364) precursor. For the subject scaffold, the corresponding precursor would be 5-amino-3-methyl-1,2,4-thiadiazole. mdpi.com The classical Hantzsch-type reaction involves the condensation of the amino-thiadiazole with an α-halocarbonyl compound, such as an α-haloketone (e.g., phenacyl bromide) or an α-haloester. The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization through nucleophilic attack of the ring nitrogen onto the carbonyl carbon, and subsequent dehydration to yield the aromatic fused imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole system.

Table 2: Synthesis of Imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole Derivatives

Thiadiazole PrecursorReagentConditionsFused Product
5-Amino-3-methyl-1,2,4-thiadiazoleα-Haloketone (R-CO-CH₂X)Reflux in Ethanol2-Methyl-6-aryl-imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole
5-Amino-3-methyl-1,2,4-thiadiazoleEthyl BromoacetateReflux in Ethanol2-Methyl-imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazol-6(5H)-one

Triazino[3,4-b]nih.govresearchgate.netrsc.orgthiadiazolones

The construction of the triazino[3,4-b] nih.govresearchgate.netrsc.orgthiadiazolone fused system is well-documented, though it typically proceeds from a triazole precursor rather than a thiadiazole. The most common synthetic route involves the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a bifunctional electrophile. nih.govnih.gov For example, reaction with α-haloacetates (like ethyl chloroacetate) or α-haloketones (like phenacyl bromides) in the presence of a base or under acidic cyclization conditions leads to the formation of the six-membered thiadiazine ring fused to the triazole. nih.govrsc.orgnih.gov This cyclocondensation reaction is a robust method for accessing the nih.govrsc.orgnih.govtriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazine core structure. researchgate.netgrowingscience.com

Thiazolidinone-Thiadiazole Hybrids

Thiazolidinone rings can be appended to the thiadiazole scaffold to create hybrid molecules. A common synthetic strategy begins with the conversion of 5-amino-3-methyl-1,2,4-thiadiazole into a Schiff base by condensation with a substituted aromatic aldehyde. The resulting imine is then cyclized by reaction with thioglycolic acid (mercaptoacetic acid). The thiol group of thioglycolic acid attacks the imine carbon, and subsequent intramolecular condensation between the carboxylic acid and the imine nitrogen forms the five-membered thiazolidinone ring. This approach allows for diversity at the C5 position of the thiazolidinone ring, depending on the aldehyde used in the initial step.

Table 3: General Synthesis of Thiazolidinone-Thiadiazole Hybrids

StepReactantsReagents/ConditionsIntermediate/Product
15-Amino-3-methyl-1,2,4-thiadiazole + Aromatic Aldehyde (Ar-CHO)Glacial Acetic Acid, RefluxSchiff Base: (E)-N-(Arylmethylidene)-3-methyl-1,2,4-thiadiazol-5-amine
2Schiff Base + Thioglycolic AcidAnhydrous ZnCl₂, Reflux2-Aryl-3-(3-methyl-1,2,4-thiadiazol-5-yl)thiazolidin-4-one

Spiro-Thiadiazole Derivatives

Spirocyclic compounds containing the thiadiazole moiety can be synthesized by reacting a suitable thiadiazole precursor with a cyclic ketone. A key intermediate for this transformation is 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067). google.comnih.gov This hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) derivative. Subsequent acid-catalyzed intramolecular cyclization of this thiosemicarbazide can lead to the formation of a spiro-thiadiazole.

Alternatively, the carbohydrazide (B1668358) can be condensed with a cyclic ketone, such as isatin (B1672199) or cyclopentanone, to form a hydrazone. This hydrazone can then undergo further cyclization reactions. For example, reaction of an isatin-derived hydrazone with thioglycolic acid can lead to the formation of a spiro-thiazolidinone-indolinone system attached to the thiadiazole ring. A more direct route to a spiro-thiadiazole involves the reaction of a thiosemicarbazide with a cyclic ketone, which upon cyclization can form a spiro-thiadiazolidine, which may be further oxidized.

Introduction of Diverse Functionalities (e.g., Haloalkylthio, Amido, Hydrazono)

The introduction of varied functional groups at the C5-position of the 3-methyl-1,2,4-thiadiazole ring is a key strategy for modifying its physicochemical and biological properties. The tautomeric nature of the this compound, existing in equilibrium with its 5-hydroxy and 5-thiol forms, influences its reactivity. Functionalization often proceeds via key intermediates such as the 5-chloro or 5-carbohydrazide derivatives.

Introduction of Haloalkylthio Groups

The synthesis of 5-(haloalkylthio) derivatives of 3-methyl-1,2,4-thiadiazole can be approached through the nucleophilic substitution of a suitable leaving group at the 5-position, typically a halide. A key precursor for this transformation is 5-chloro-3-methyl-1,2,4-thiadiazole (B1590517) .

While direct reaction of 5-chloro-3-methyl-1,2,4-thiadiazole with haloalkylthiols has not been extensively detailed in the literature for this specific scaffold, a general methodology can be adapted from the functionalization of related mercapto-thiadiazoles. For instance, studies on 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) have shown that it can be reacted with α,ω-dihaloalkanes to yield ω-haloalkylthio derivatives mdpi.comnih.gov. This suggests a plausible route where the thiol tautomer of this compound is reacted with a dihaloalkane in the presence of a base to yield the desired 5-(haloalkylthio) product.

An alternative strategy involves the synthesis of 3-chloro-5-(alkylsulfanyl)-1,2,4-thiadiazoles from dipotassium (B57713) cyanodithioimidocarbonate, which can be alkylated and subsequently cyclized with sulfuryl chloride nih.gov. This method provides another entry point to thiadiazoles bearing a sulfur-linked side chain.

Table 1: Representative Reaction for the Synthesis of a Haloalkylthio Derivative

Reactant 1Reactant 2Reagents/ConditionsProductReference
2-Mercapto-5-methyl-1,3,4-thiadiazoleα,ω-DibromoalkaneBase (e.g., KOH), Solvent (e.g., EtOH)2-(ω-Bromoalkylthio)-5-methyl-1,3,4-thiadiazole mdpi.com

Note: This table represents a reaction on a related scaffold, illustrating a potential synthetic route.

Introduction of Amido Groups

The direct synthesis of 3-methyl-1,2,4-thiadiazol-5-carboxamide from the parent scaffold is not well-documented. However, general synthetic organic chemistry principles suggest several plausible routes.

One potential pathway involves the conversion of a carboxylic acid derivative at the C5-position. Should a 3-methyl-1,2,4-thiadiazole-5-carboxylic acid be synthesized, standard amidation procedures involving coupling agents (e.g., DCC, EDC) or conversion to an acyl chloride followed by reaction with ammonia (B1221849) or an amine could yield the desired amide. The synthesis of related thiadiazole carboxamides has been reported, often starting from precursors that are then cyclized to form the thiadiazole ring with the carboxamide moiety already in place or introduced at a later stage nih.govresearchgate.net.

Another hypothetical route could involve the nucleophilic substitution of 5-chloro-3-methyl-1,2,4-thiadiazole with an appropriate nitrogen nucleophile, such as an protected amine, followed by deprotection and acylation.

Introduction of Hydrazono Groups

The introduction of a hydrazono functionality is most effectively achieved through the condensation of a carbohydrazide derivative with an aldehyde or ketone. For the 3-methyl-1,2,4-thiadiazole scaffold, the key intermediate is 3-methyl-1,2,4-thiadiazole-5-carbohydrazide .

The synthesis of this crucial carbohydrazide is described in several patents google.comgoogle.compatsnap.com. The general process involves the formation of an ester at the 5-position of the thiadiazole ring, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the carbohydrazide.

Once obtained, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide can be readily converted to a variety of hydrazono derivatives. This is typically achieved by refluxing the carbohydrazide with a slight excess of the desired aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid mdpi.comnih.gov. This reaction is versatile and allows for the introduction of a wide range of substituents at the hydrazono moiety.

Table 2: General Synthesis of Hydrazono Derivatives from 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Reactant 1Reactant 2Reagents/ConditionsProductReference
3-Methyl-1,2,4-thiadiazole-5-carbohydrazideAldehyde or Ketone (R-CO-R')Ethanol, RefluxN'-[(Substituted)methylidene]-3-methyl-1,2,4-thiadiazole-5-carbohydrazide mdpi.comnih.gov

Note: This table outlines the general, well-established reaction for forming hydrazones from hydrazides.

Advanced Applications and Role in Chemical Synthesis

Role as Synthetic Intermediates in Complex Molecule Construction

A significant application of derivatives of 3-methyl-1,2,4-thiadiazole is their function as key intermediates in the synthesis of complex pharmaceutical compounds. Notably, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) is a crucial building block in the production of Fezolinetant. patsnap.comgoogle.comwipo.intgoogle.com Fezolinetant is a selective antagonist of the neurokinin-3 (NK-3) receptor, developed for the treatment of sex-hormone-related disorders. patsnap.comgoogle.com

The synthesis of this important intermediate has been the subject of various patented methods, highlighting its industrial relevance. patsnap.comgoogle.comwipo.intgoogle.com These processes often involve multi-step sequences, which can include the formation of a d3-acetamidine intermediate, followed by reactions to construct the thiadiazole ring and introduce the carbohydrazide (B1668358) moiety. patsnap.com The efficiency, safety, and scalability of these synthetic routes are critical for the large-scale production of the final active pharmaceutical ingredient. google.com

The structural motif of 3-methyl-1,2,4-thiadiazole provides a stable and versatile scaffold that can be further functionalized to create a diverse range of complex molecules with potential therapeutic applications. researchgate.netrsc.org

Use in Green Chemistry Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like thiadiazoles. researchgate.net Research in this area focuses on developing more environmentally benign synthetic routes that offer advantages such as shorter reaction times, higher yields, and the use of less hazardous solvents and catalysts. researchgate.netkashanu.ac.irnih.gov

For the broader class of 1,2,4-thiadiazoles, various green synthetic approaches have been explored, including:

Microwave-assisted synthesis

Ultrasonic irradiation

Solvent-free reactions

The use of eco-friendly catalysts

While specific research on the green synthesis of 3-methyl-1,2,4-thiadiazol-5(2H)-one is not extensively documented in the reviewed literature, the general methodologies developed for other thiadiazole derivatives could potentially be adapted for its production. researchgate.netkashanu.ac.irnih.gov The development of such green methods is crucial for the sustainable manufacturing of this and other important chemical intermediates.

Research into Thiadiazoles as Corrosion Inhibitors

Thiadiazole derivatives have been widely investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. patsnap.comisres.orgorientjchem.orgmdpi.comicrc.ac.irresearchgate.net The efficacy of these compounds is attributed to their molecular structure, which includes heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the presence of a π-electron system in the aromatic ring. These features facilitate the adsorption of the thiadiazole molecules onto the metal surface, forming a protective film that inhibits the corrosion process. mdpi.com

The mechanism of inhibition is often studied using electrochemical techniques and theoretical calculations, such as Density Functional Theory (DFT). mdpi.comicrc.ac.irresearchgate.net Research has shown that the adsorption of thiadiazole inhibitors on a metal surface can be described by various adsorption isotherms, with the Langmuir adsorption isotherm being a common model. mdpi.comicrc.ac.ir

While the broader class of thiadiazoles has demonstrated significant potential as corrosion inhibitors, specific studies focusing on this compound are limited in the available literature. However, the fundamental principles of corrosion inhibition by thiadiazoles suggest that this compound could also exhibit protective properties.

Table 1: Corrosion Inhibition Efficiency of a Thiadiazole Derivative

InhibitorConcentration (mM)Immersion Time (hours)Temperature (K)Inhibition Efficiency (%)
N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea0.5530393.9

Data sourced from a study on a representative thiadiazole derivative, not specifically this compound. researchgate.net

Development of Thiadiazole-based Enzyme Inhibitors

The 1,2,4-thiadiazole (B1232254) scaffold is a recognized pharmacophore in the design of various enzyme inhibitors. researchgate.netnih.govelectronicsandbooks.com Derivatives of 1,2,4-thiadiazole have been shown to target a range of enzymes, including those with cysteine residues in their active sites. The mechanism of inhibition can involve the reaction of the cysteine thiol with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and inactivation of the enzyme. researchgate.net

One notable example is the investigation of 1,2,4-thiadiazol-5(4H)-ones as selective inhibitors of triosephosphate isomerase from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Studies have indicated that these compounds can induce irreversible inactivation of the enzyme by interfering with the association of its monomers. nih.gov

Furthermore, 5-imino-1,2,4-thiadiazoles have been identified as substrate-competitive inhibitors of glycogen (B147801) synthase kinase 3 (GSK-3), an enzyme implicated in various diseases. electronicsandbooks.com While specific research on this compound as an enzyme inhibitor is not widely available, the established activity of the broader 1,2,4-thiadiazole class suggests its potential in this area.

Table 2: Enzyme Inhibition Data for a Thiadiazole Derivative

EnzymeInhibitorIC50 (µM)
Glycogen Synthase Kinase 3 (GSK-3)5-imino-1,2,4-thiadiazole derivativeSubmicromolar to low micromolar range

Data sourced from a study on a representative 5-imino-1,2,4-thiadiazole derivative, not specifically this compound. electronicsandbooks.com

Applications in Azo Dye Chemistry Research

Azo dyes, characterized by the presence of an azo (–N=N–) functional group, represent a significant class of colorants. researchgate.netkashanu.ac.irekb.egrsc.orgnih.gov The incorporation of heterocyclic moieties like thiadiazole into azo dye structures can lead to compounds with desirable properties, such as enhanced thermal stability and specific spectral characteristics. ekb.egrsc.org

The synthesis of azo dyes containing a 1,3,4-thiadiazole (B1197879) fragment has been reported, typically involving the diazotization of an amino-thiadiazole derivative followed by coupling with a suitable aromatic compound. ekb.egrsc.orgnih.gov These dyes have potential applications in various fields, including as dye-sensitized solar cells and as antioxidants. ekb.eg

While research has been conducted on azo dyes derived from 5-amino-3-methyl-1,2,4-thiadiazole (B102305), specific studies on the use of this compound in azo dye chemistry are not prominent in the reviewed literature. mdpi.com However, the general principles of azo dye synthesis suggest that this compound, or its derivatives, could potentially be used as a coupling component or a precursor to a diazo component.

Exploration in Pesticide and Molluscicidal Chemistry

Thiadiazole derivatives have been explored for their potential as pesticides, including insecticides and molluscicides. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.netoregonstate.edunih.gov The biological activity of these compounds is often attributed to the presence of the thiadiazole ring, which can interact with various biological targets in pests. researchgate.netmdpi.com

For instance, 5-amino-3-methyl-1,2,4-thiadiazole has been reported as a potential pesticide. mdpi.com Additionally, various 1,3,4-thiadiazole derivatives have shown insecticidal activity against pests like Spodoptera littoralis. mdpi.com In the realm of molluscicides, certain 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives have demonstrated activity against the snail Biomphalaria glabrata, which is an intermediate host for schistosomiasis. nih.govresearchgate.netnih.gov

Table 3: Molluscicidal Activity of a Thiadiazole Derivative

CompoundConcentration (ppm)Mortality (%) after 48hTarget Organism
PDAN 52 (a 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivative)10063 ± 4Biomphalaria glabrata

Data sourced from a study on a representative thiadiazole derivative, not specifically this compound. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

A promising direction lies in the exploration of novel cyclization strategies. This could involve the use of readily available starting materials and environmentally benign catalysts to construct the 1,2,4-thiadiazole (B1232254) core in a single, high-yielding step. For instance, the development of one-pot reactions that combine the formation of the heterocyclic ring with the introduction of the desired functional groups would be highly valuable. acs.org

Furthermore, the application of modern synthetic technologies such as continuous flow chemistry could offer significant advantages. A continuous flow process would not only enhance the safety of handling potentially hazardous intermediates but also allow for precise control over reaction parameters, leading to improved yields and purity. nih.gov The development of such methods would be a significant step forward in making 3-methyl-1,2,4-thiadiazol-5(2H)-one and its derivatives more accessible for further research and potential applications.

Current Synthetic Precursor Reported Drawbacks Proposed Future Direction Potential Advantages
3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067)Multi-step synthesis, use of hazardous reagents researchgate.netOne-pot cyclization reactionsIncreased efficiency, improved safety
5-Amino-3-methyl-1,2,4-thiadiazole (B102305)Indirect route to the 5-oxo derivativeDirect functionalization at the 5-positionReduced number of steps, higher atom economy
General 1,2,4-thiadiazolesUse of hazardous trichloromethane sulfenylchloride nih.govContinuous flow synthesis with in-line quenching nih.govEnhanced safety, scalability, and purity

Comprehensive Mechanistic Studies of Under-explored Reactions

The reactivity of the 1,2,4-thiadiazole ring, particularly in the context of the 5(2H)-one tautomer, remains an area ripe for investigation. Mechanistic studies are crucial for understanding the fundamental chemical behavior of this compound and for rationally designing its applications.

A key area for future mechanistic work is the exploration of the 1,2,4-thiadiazole ring-opening reactions. Studies on related thiadiazoles have suggested that the ring can be opened by nucleophiles, leading to reactive intermediates. researchgate.net A detailed investigation into the conditions and mechanisms of such ring-opening reactions for this compound could unveil novel synthetic transformations and applications, for instance, in the development of covalent inhibitors.

Furthermore, the interaction of 1,2,4-thiadiazol-5(4H)-ones with biological macromolecules, such as enzymes, has been shown to involve interference with protein dimerization. nih.gov In-depth mechanistic studies, combining experimental techniques with computational modeling, could elucidate the specific interactions between this compound and its potential biological targets. This would provide a solid foundation for the development of new therapeutic agents.

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

While basic spectroscopic data for related compounds like 5-amino-3-methyl-1,2,4-thiadiazole exists, the application of advanced spectroscopic techniques to study the dynamic processes of this compound is a largely unexplored frontier. acs.org Such studies could provide invaluable insights into its tautomeric equilibrium, reaction kinetics, and interactions with other molecules.

Future research could employ techniques like two-dimensional NMR spectroscopy (2D-NMR) to unambiguously determine the structure and connectivity of reaction products and intermediates. Time-resolved fluorescence spectroscopy could be utilized to monitor dynamic processes such as conformational changes or binding events in real-time. researchgate.net This would be particularly relevant for understanding the compound's behavior in biological systems.

Moreover, techniques like tandem mass spectrometry (MS/MS) can be used to identify and characterize transient intermediates in chemical reactions, providing crucial data for elucidating reaction mechanisms. researchgate.net The application of these advanced spectroscopic methods will be instrumental in building a comprehensive understanding of the chemical and physical properties of this compound.

Spectroscopic Technique Potential Application for this compound Information Gained
2D-NMR SpectroscopyStructural elucidation of derivatives and reaction productsUnambiguous confirmation of molecular structure and connectivity
Time-Resolved Fluorescence SpectroscopyMonitoring of binding to biological targetsReal-time kinetics and conformational changes upon interaction
Tandem Mass Spectrometry (MS/MS)Identification of transient reaction intermediatesElucidation of complex reaction mechanisms
Fourier-Transform Infrared (FTIR) SpectroscopyMonitoring of ketene (B1206846) formation and transformation researchgate.netInsights into reaction pathways involving ketene intermediates

Integration of Machine Learning and AI in Thiadiazole Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.govbohrium.com For the 1,2,4-thiadiazole scaffold, these computational tools offer a powerful approach to accelerate the design and development of new derivatives with desired properties.

Future research should focus on developing ML models specifically trained on data for 1,2,4-thiadiazoles. These models could be used to predict a wide range of properties for novel derivatives of this compound, including their biological activity, toxicity, and physicochemical characteristics. researchgate.netpnrjournal.com This predictive capability would enable the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Furthermore, AI algorithms can be employed for de novo drug design, generating novel molecular structures based on the this compound scaffold with optimized properties. pnrjournal.com The integration of ML and AI into the research workflow will undoubtedly accelerate the discovery of new applications for this versatile heterocyclic compound.

Exploration of New Functional Materials based on Thiadiazole Scaffolds

The unique electronic and structural properties of the thiadiazole ring make it an attractive building block for the design of novel functional materials. mdpi.comacs.org While this area is still in its early stages for the 1,2,4-thiadiazole scaffold, it holds significant promise for future research.

One avenue of exploration is the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers. The nitrogen and sulfur atoms of the thiadiazole ring can act as coordination sites for metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. mdpi.com

Another exciting direction is the development of porous organic polymers (POPs) based on the this compound scaffold. The nitrogen-rich nature of this heterocycle could lead to materials with high proton conductivity, making them suitable for applications in fuel cells and other electrochemical devices. acs.org The exploration of these and other material applications will undoubtedly expand the utility of this fascinating compound beyond its current scope.

Q & A

Q. What are the standard synthetic routes for 3-methyl-1,2,4-thiadiazol-5(2H)-one and its derivatives?

The synthesis typically involves cyclocondensation reactions. For example, derivatives like thiadiazole-phosphoric acid esters are synthesized by reacting this compound with diethyl chlorophosphate or ethanethionophosphonic acid chloride in the presence of triethylamine (TEA) and acetonitrile (ACN) as solvents. Reaction conditions (e.g., 70–80°C, silica gel chromatography purification) are critical for optimizing yields .

Q. How can structural elucidation of this compound derivatives be performed?

Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm backbone structure and substituent positions.
  • IR : Identify functional groups (e.g., thiadiazole ring vibrations at 650–750 cm1^{-1}).
  • UV-Vis : Monitor conjugation effects, with absorption maxima often observed at 238 nm for derivatives like (S)-2,6-diaminohexanoic acid thioacetate analogs .

Q. What analytical methods validate the purity of this compound in pharmaceutical research?

Spectrophotometric validation methods are robust. For instance, UV absorption at λ = 238 nm in methanol or ethanol solutions provides linear calibration curves (R2^2 > 0.99) with limits of detection (LOD) ≤ 0.5 μg/mL. Precision studies show relative standard deviations (RSD) < 2% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

Discrepancies often arise from substituent effects. For example:

  • Pesticidal activity : O,O-diethyl-O-[3-methyl-thiadiazol-5-yl]-thiono-phosphoric acid esters exhibit insecticidal properties due to electrophilic sulfur atoms targeting acetylcholinesterase .
  • Anticancer activity : N-phenylbenzimidamide derivatives inhibit E3 ligase RNF5 by modulating CFTR protein stability, requiring specific aryl/alkyl substitutions for target specificity . Methodological approach: Conduct comparative structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking to identify critical substituents.

Q. What experimental design optimizes the synthesis of thiadiazole-based inhibitors for high-throughput screening?

  • Step 1 : Prioritize substituents with electron-withdrawing groups (e.g., nitro, fluoro) at the benzyl position to enhance electrophilicity and binding affinity .
  • Step 2 : Use parallel synthesis in ACN/TEA at 50–80°C to generate a library of analogs.
  • Step 3 : Employ flash chromatography (PE/EtOAc gradients) for rapid purification.
  • Step 4 : Validate via LC-MS and biological assays (e.g., IC50_{50} determination) .

Q. How do solvent and temperature affect the stability of this compound in kinetic studies?

Kinetic data in acetonitrile (CH3_3CN) show temperature-dependent dimerization:

  • At 24.6°C: Rate constant k=1.2×103k = 1.2 \times 10^{-3} s1^{-1}.
  • At 44.9°C: k=4.8×103k = 4.8 \times 10^{-3} s1^{-1}, indicating Arrhenius behavior with activation energy Ea45E_a \approx 45 kJ/mol. Recommendation: Use low-temperature (0–4°C) storage in aprotic solvents to minimize degradation .

Q. What strategies improve the bioavailability of thiadiazole derivatives in medicinal chemistry?

  • Lipophilicity modulation : Introduce methyl or methoxy groups to enhance membrane permeability (logP < 3).
  • Prodrug design : Convert thiol groups to thioacetates (e.g., (S)-2,6-diaminohexanoic acid conjugates) for improved solubility and controlled release .

Methodological Notes for Data Interpretation

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • SAR Workflow : Combine synthetic chemistry, in silico docking (AutoDock Vina), and machine learning (QSAR models) to prioritize high-potential analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.